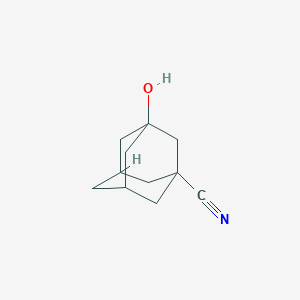

3-Hydroxyadamantane-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyadamantane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYYHYDFGKXORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577871 | |

| Record name | 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59223-70-0 | |

| Record name | 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyadamantane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established knowledge of its precursor, 3-Hydroxyadamantane-1-carboxylic acid, with well-established principles of organic chemistry to offer a predictive yet thorough resource.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Measured Properties of its Precursor.

| Property | This compound (Predicted) | 3-Hydroxyadamantane-1-carboxylic acid (Experimental) |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆O₃[1][2][3][4] |

| Molecular Weight | 177.24 g/mol | 196.24 g/mol [1][2][3][4] |

| Appearance | White to off-white crystalline solid | White to yellow solid[1] |

| Melting Point (°C) | Estimated > 200 | 203-207[1] |

| Boiling Point (°C) | Expected to be high, likely sublimes | Not available |

| Solubility | Soluble in organic solvents, insoluble in water.[5] | Slightly soluble in water, soluble in organic solvents. |

Chemical Reactivity:

The chemical reactivity of this compound is dictated by its three key structural features: the adamantane cage, the tertiary hydroxyl group, and the nitrile group.

-

Adamantane Cage: The adamantane structure is highly stable and generally unreactive. Reactions typically occur at the functional groups.[6]

-

Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the steric hindrance of the adamantane cage may influence reaction rates.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[7] It can also be reduced to a primary amine. The nitrile group's carbon atom is electrophilic and can be attacked by nucleophiles.

Experimental Protocols

As a direct and optimized synthesis for this compound is not documented in the reviewed literature, a plausible and detailed experimental protocol is proposed here, starting from the commercially available 3-Hydroxyadamantane-1-carboxylic acid. This multi-step synthesis involves the formation of an intermediate amide, followed by dehydration.

Synthesis of 3-Hydroxyadamantane-1-carboxamide

Principle: Carboxylic acids can be converted to primary amides via the corresponding acyl chloride, followed by reaction with ammonia.

Materials:

-

3-Hydroxyadamantane-1-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Ammonium hydroxide (NH₄OH) solution (concentrated)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Hydroxyadamantane-1-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

-

Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.

-

Work-up: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxyadamantane-1-carboxamide. The product can be further purified by recrystallization.

Synthesis of this compound

Principle: Primary amides can be dehydrated to nitriles using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[7][8]

Materials:

-

3-Hydroxyadamantane-1-carboxamide

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous sand

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask, thoroughly mix 3-Hydroxyadamantane-1-carboxamide with an excess of phosphorus pentoxide and anhydrous sand (to prevent clumping).

-

Dehydration: Heat the mixture under vacuum using a heating mantle. The product, this compound, will sublime. Collect the sublimed product on a cold finger or in a cooled section of the apparatus.

-

Purification: The collected product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Predicted Spectroscopic Data

The following are predicted key spectral features for this compound based on its structure.

Table 2: Predicted Spectroscopic Data.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | Signals corresponding to the adamantane cage protons (typically in the range of 1.5-2.5 ppm). A broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | A signal for the nitrile carbon (around 120 ppm). Signals for the quaternary carbons of the adamantane cage, including the one attached to the hydroxyl group (around 70 ppm) and the one attached to the nitrile group. Signals for the CH and CH₂ groups of the adamantane cage. |

| IR (Infrared) | A sharp, medium-intensity absorption band for the C≡N stretch around 2230-2250 cm⁻¹. A broad absorption band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 177.24. Fragmentation patterns characteristic of the adamantane cage. |

Potential Applications and Biological Activity

While the biological activity of this compound has not been specifically reported, the adamantane scaffold is a well-known pharmacophore present in numerous approved drugs. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and effects on the central nervous system.[5][6][9]

The introduction of a nitrile group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Nitrile-containing compounds are found in a variety of pharmaceuticals and can act as bioisosteres for other functional groups or as reactive handles for further chemical modification.

Given the known activities of adamantane derivatives, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, the nitrile group could be converted to an amine or other functionalities to explore its potential as an antiviral or a modulator of CNS targets.

Visualizations

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Workflow

Caption: A logical workflow for the synthesis and analysis of the target compound.

Potential Biological Interaction Pathway

Caption: A hypothetical interaction of a derivative with a CNS signaling pathway.

References

- 1. 3-Hydroxyadamantane-1-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Hydroxyadamantane-1-carboxylic acid|42711-75-1-Maohuan Chemical [bschem.com]

- 3. 3-Hydroxyadamantane-1-carboxylic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. britannica.com [britannica.com]

- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

An Examination of the Physicochemical Data for 3-Hydroxyadamantane-1-carbonitrile: A Case of Limited Publicly Available Information

An extensive review of scientific literature and chemical databases reveals a significant scarcity of publicly available information regarding the physicochemical characteristics, synthesis, and biological activity of 3-Hydroxyadamantane-1-carbonitrile. While this compound is commercially available and has an assigned CAS number (59223-70-0), detailed experimental data, such as melting point, boiling point, solubility, and spectral analyses, are not readily found in peer-reviewed publications or comprehensive chemical repositories.[1] This lack of information stands in stark contrast to its close structural analog, 3-Hydroxyadamantane-1-carboxylic acid, which is well-documented.

This technical guide aims to provide a transparent overview of the available information, highlight the current knowledge gaps for this compound, and present the well-characterized data of its carboxylic acid counterpart to offer a point of reference for researchers, scientists, and drug development professionals.

This compound: What is Known

Based on the conducted research, the available information for this compound is limited to its chemical name, synonyms, and its availability from commercial chemical suppliers.

Table 1: Identification of this compound

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 59223-70-0[1] |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

Due to the absence of published experimental data, a detailed summary of its physicochemical properties cannot be provided at this time.

A Closely Related Analog: 3-Hydroxyadamantane-1-carboxylic acid

In contrast to the nitrile, 3-Hydroxyadamantane-1-carboxylic acid (CAS Number: 42711-75-1) is a well-characterized compound.[2][3][4] It serves as a key intermediate in the synthesis of various pharmaceuticals.[5] A summary of its physicochemical properties is presented below to provide context for the adamantane scaffold.

Table 2: Physicochemical Characteristics of 3-Hydroxyadamantane-1-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [3][4] |

| Molecular Weight | 196.24 g/mol | [2][3][4] |

| Melting Point | 203-207 °C | [4] |

| Form | Solid | [4] |

| pKa (Predicted) | 4.60 ± 0.40 | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| InChIKey | CJJMAWPEZKYJAP-UHFFFAOYSA-N | [3] |

Experimental Protocols: A Knowledge Gap for the Nitrile

A thorough search for detailed experimental protocols for the synthesis and characterization of this compound did not yield specific methodologies. While general methods for the synthesis of adamantane derivatives, including nitriles, are described in the literature, a precise, validated protocol for this specific molecule is not publicly documented.[6]

For the corresponding carboxylic acid, synthesis methods are well-established, often involving the oxidation of 1-adamantanecarboxylic acid.[7][8]

Visualization of Pathways and Workflows

The request for diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be fulfilled. The lack of research into the biological activity of this compound means there are no known signaling pathways to illustrate. Similarly, without established experimental protocols, a meaningful workflow diagram cannot be generated.

To illustrate the concept of a synthesis workflow, a generalized diagram for the synthesis of the related 3-Hydroxyadamantane-1-carboxylic acid from 1-adamantanecarboxylic acid is provided below.

Caption: Generalized synthesis of 3-Hydroxyadamantane-1-carboxylic acid.

Conclusion

While the adamantane scaffold is of significant interest in medicinal chemistry, the specific derivative, this compound, remains largely uncharacterized in the public domain. The information available is insufficient to compile an in-depth technical guide that meets the core requirements of detailed data presentation and experimental protocols. Researchers and drug development professionals interested in this compound may need to rely on proprietary data from chemical suppliers or undertake foundational research to determine its physicochemical properties and potential biological activities. The closely related 3-Hydroxyadamantane-1-carboxylic acid, however, is well-documented and can serve as a useful reference point for understanding the general characteristics of this class of molecules.

References

- 1. 3-Hydroxy-1-adamantanecarbonitrile|59223-70-0-Maohuan Chemical [bschem.com]

- 2. 3-Hydroxyadamantane-1-carboxylic acid 97 42711-75-1 [sigmaaldrich.com]

- 3. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-羟基金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyadamantane-1-carbonitrile

CAS Number: 59223-70-0

This technical guide provides a comprehensive overview of 3-Hydroxyadamantane-1-carbonitrile, a derivative of adamantane. The rigid, three-dimensional structure of the adamantane cage imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering available data and outlining experimental methodologies.

Due to the limited availability of specific experimental data for this compound, this guide also includes comparative information on its closely related precursor, 3-Hydroxyadamantane-1-carboxylic acid (CAS: 42711-75-1), to provide a broader context for its potential properties and applications.

Physicochemical Properties

A summary of the available and computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 59223-70-0 | ECHEMI[1] |

| Molecular Formula | C₁₁H₁₅NO | ECHEMI[1] |

| Molecular Weight | 177.24 g/mol | ECHEMI[1] |

| Exact Mass | 177.115364 g/mol | ECHEMI[1] |

| Density | 1.2 g/cm³ (predicted) | ECHEMI[1] |

| Topological Polar Surface Area | 44.02 Ų | ECHEMI[1] |

| XLogP3 | 1.8 (predicted) | ECHEMI[1] |

| Hydrogen Bond Donor Count | 1 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[1] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 3-Hydroxyadamantane-1-carboxylic acid

A common method for this transformation is a two-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

-

Reaction: 3-Hydroxyadamantane-1-carboxylic acid can be converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia equivalent to form the primary amide.

-

Illustrative Protocol:

-

To a solution of 3-Hydroxyadamantane-1-carboxylic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.

-

Reflux the mixture until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

-

Stir the reaction mixture until the formation of the amide is complete.

-

Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude 3-Hydroxyadamantane-1-carboxamide.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Dehydration of 3-Hydroxyadamantane-1-carboxamide to this compound

-

Reaction: The primary amide is then dehydrated to the corresponding nitrile using a dehydrating agent.

-

Illustrative Protocol:

-

Dissolve 3-Hydroxyadamantane-1-carboxamide in a suitable solvent (e.g., pyridine or DMF).

-

Add a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

-

Heat the reaction mixture as required (reaction conditions will vary depending on the chosen dehydrating agent).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or distillation.

-

References

An In-depth Technical Guide to the Structure Elucidation of 3-Hydroxyadamantane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-hydroxyadamantane-1-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this document combines existing mass spectrometry data with predicted spectroscopic information and plausible experimental protocols derived from established chemical principles and literature on analogous adamantane derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of adamantane-based compounds in drug discovery and development.

Introduction

Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a functionalized adamantane derivative with potential applications as a scaffold or intermediate in the synthesis of novel pharmaceuticals. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in drug design and development. This guide outlines the key analytical techniques and methodologies for the complete structure elucidation of this compound.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

A likely two-step synthesis starts from the commercially available 3-hydroxyadamantane-1-carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

-

To a solution of 3-hydroxyadamantane-1-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of this compound

-

To the crude 3-hydroxyadamantane-1-carboxamide (1 equivalent), add a dehydrating agent such as phosphorus pentoxide (2 equivalents) or thionyl chloride (2 equivalents) in a dry, inert solvent.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and quench with ice-water.

-

Extract the product with an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The purified product should be characterized by spectroscopic methods.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.25 g/mol | |

| Exact Mass | 177.115364 g/mol | |

| Major Fragments (m/z) | Data not available in search results | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Although specific experimental spectra for this compound are not available in the reviewed literature, a predicted spectrum can be derived based on the known chemical shifts of adamantane derivatives.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~1.5 - 2.5 | br s | 1H |

| Adamantane CH₂ | ~1.6 - 2.2 | m | 12H |

| Adamantane CH | ~2.2 - 2.4 | br s | 2H |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C≡N | ~120 - 125 |

| C-OH | ~68 - 72 |

| C-CN | ~30 - 35 |

| Adamantane CH | ~35 - 40 |

| Adamantane CH₂ | ~30 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | ~3600 - 3200 | Strong, Broad |

| C-H stretch (sp³) | ~2950 - 2850 | Strong |

| C≡N stretch | ~2260 - 2240 | Medium-Weak |

| C-O stretch | ~1100 - 1000 | Strong |

Biological Context and Signaling Pathways

Adamantane derivatives are known to interact with various biological targets, often modulating specific signaling pathways. While the direct biological activity of this compound has not been extensively studied, its structural similarity to other bioactive adamantanes suggests potential interactions with targets such as ion channels or enzymes. For instance, amantadine, a well-known adamantane derivative, targets the M2 proton channel of the influenza A virus.

Below is a generalized logical workflow illustrating how an adamantane derivative might be screened for biological activity.

Caption: A logical workflow for the biological screening of a novel compound.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and modern spectroscopic techniques. While direct experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established principles and data from analogous compounds. The information presented herein is intended to facilitate further research and development of adamantane-based molecules for therapeutic applications. It is recommended that the predicted spectroscopic data be confirmed experimentally to provide a definitive structural assignment.

Spectroscopic Profile of 3-Hydroxyadamantane-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document focuses on predicted data based on the analysis of its structural components and comparison with closely related analogs, primarily 3-Hydroxyadamantane-1-carboxylic acid.

Introduction

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts specific spectroscopic characteristics. The presence of hydroxyl (-OH) and nitrile (-CN) functional groups at the bridgehead positions (1 and 3) further influences its spectral properties. Understanding these properties is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 1.60 - 1.80 | m | 6H | Adamantane CH₂ |

| ~ 1.85 - 2.00 | m | 6H | Adamantane CH₂ |

| ~ 2.20 | br s | 2H | Adamantane CH |

| ~ 1.70 | s | 1H | -OH |

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton is often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 122 | Quaternary | -C≡N |

| ~ 68 | Quaternary | C-OH |

| ~ 45 | Quaternary | C-CN |

| ~ 40-45 | Methine (CH) | Adamantane CH |

| ~ 30-35 | Methylene (CH₂) | Adamantane CH₂ |

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 2950 - 2850 | Strong | C-H Stretch | Adamantane |

| 2240 - 2220 | Medium, Sharp | C≡N Stretch | Nitrile (-CN) |

| 1450 | Medium | C-H Bend | Adamantane |

| 1100 | Medium | C-O Stretch | Hydroxyl (-OH) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 177 | [M]⁺ | Molecular Ion |

| 176 | [M-H]⁺ | |

| 159 | [M-H₂O]⁺ | Loss of water |

| 150 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 134 | [C₁₀H₁₄]⁺ | Adamantane fragment |

| 93 | [C₇H₉]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Spectroscopic Data of a Close Analog: 3-Hydroxyadamantane-1-carboxylic acid

For comparative purposes, the following table presents experimental ¹H NMR data for 3-Hydroxyadamantane-1-carboxylic acid.

Table 5: Experimental ¹H NMR Spectral Data for 3-Hydroxyadamantane-1-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 1.46 - 1.52 | m | 2H | Adamantane CH₂ |

| 1.54 - 1.58 | m | 4H | Adamantane CH₂ |

| 1.63 - 1.65 | m | 6H | Adamantane CH₂ |

| 2.11 - 2.12 | m | 2H | Adamantane CH |

| 4.45 | br s | 1H | -OH |

| 11.97 | br s | 1H | -COOH |

Solvent: DMSO-d₆. This data highlights the expected regions for the adamantane cage protons.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the compound's structure and its spectral features.

The Dawn of the Diamondoid: A Technical Guide to the Discovery and History of Adamantane Derivatives

For decades, the rigid, cage-like structure of adamantane has captivated chemists and pharmacologists alike. Its unique physicochemical properties have made it a versatile scaffold in drug discovery, leading to the development of several important therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of adamantane and its key derivatives for researchers, scientists, and drug development professionals.

The Discovery of a Diamond in the Rough: Adamantane

The story of adamantane begins in 1933, when it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek.[1][2][3] They were able to produce only a few milligrams of the compound but noted its remarkably high melting and boiling points for its molecular weight.[2] The name "adamantane" was derived from the Greek word "adamas," meaning "unconquerable" or "invincible," a nod to its structural similarity to diamond.[4]

The first total synthesis of adamantane was achieved in 1941 by Vladimir Prelog, a feat that confirmed its unique tricyclic structure.[1][5] However, this initial synthesis was a multi-step process with a very low yield, making the compound a chemical curiosity rather than a readily available building block.[6]

A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis.[6][7][8] This method, involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, dramatically increased the yield and made adamantane accessible for broader scientific investigation.[3][6] This pivotal development opened the floodgates for the exploration of adamantane chemistry and its potential applications.

Physicochemical Properties of Adamantane and Key Derivatives

The adamantane cage imparts unique properties to its derivatives, including high lipophilicity, metabolic stability, and a rigid three-dimensional structure that can be exploited for precise drug design.[9][10] These properties are summarized in the table below for adamantane and its prominent derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes)[2][11] | 186[11] | Insoluble in water; soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[2][11][12] |

| Amantadine | C₁₀H₁₇N | 151.25 | - | - | - |

| Rimantadine | C₁₂H₂₁N | 179.30 | >300 (as HCl salt)[13] | - | Good solubility in water (as HCl salt).[13] |

| Memantine | C₁₂H₂₁N | 179.30 | 290 (as HCl salt)[14] | - | - |

| Saxagliptin | C₁₈H₂₅N₃O₂ | 315.41 | - | - | - |

Key Adamantane Derivatives in Medicine

The unique properties of the adamantane scaffold have been successfully leveraged in the development of several clinically important drugs.

The Antivirals: Amantadine and Rimantadine

The first therapeutic application of an adamantane derivative came with the discovery of the antiviral activity of amantadine in the 1960s.[15] It was initially approved for the prophylaxis and treatment of influenza A infections.[15] Its mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication.[11][16][17]

Rimantadine , a structural analog of amantadine, was discovered in 1963 and patented in 1965.[18][19] It was found to have a higher level of activity against influenza A than amantadine and was approved by the FDA in 1994.[10][20] Like amantadine, rimantadine targets the M2 proton channel.[10][21]

Quantitative Activity Data of Antiviral Adamantane Derivatives

| Compound | Target | IC₅₀ (μM) |

| Amantadine | Influenza A M2 proton channel (wild-type) | 15.76 - 16.0[6][22] |

| Amantadine | Influenza A M2 proton channel (S31N mutant) | 199.9 - 237.01[6][22] |

| Rimantadine | Influenza A M2 proton channel | Better reduction in water density in the channel compared to amantadine.[20] |

Signaling Pathway of Amantadine and Rimantadine

Caption: Inhibition of the M2 proton channel by amantadine and rimantadine prevents viral uncoating.

The Neuroprotective Agent: Memantine

Memantine was first synthesized by Eli Lilly and Company in 1963, initially as an anti-diabetic agent, though it proved ineffective for that purpose.[12][21][22] Its activity in the central nervous system was discovered in 1972, and it was later developed by Merz for neurological diseases.[21][22] It was first marketed for dementia in Germany in 1989.[22] The discovery that memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist came in 1989.[22] It is now a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[22][23][24]

Memantine functions as a non-competitive antagonist of the NMDA receptor, preferentially blocking the excessive influx of calcium ions that leads to excitotoxicity, while preserving normal synaptic function.[22][23][24][25][26]

Quantitative Activity Data of Memantine

| Compound | Target | Kᵢ (nM) |

| Memantine | NMDA Receptor | - |

Signaling Pathway of Memantine

Caption: Memantine blocks NMDA receptors, preventing excessive calcium influx and excitotoxicity.

The Antidiabetic Agent: Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[27][28][29] Its development was a result of structure-activity relationship studies on adamantylglycine-derived inhibitors.[27][29][30][31] The incorporation of the adamantane moiety enhances the drug's pharmacokinetic properties.[9]

Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[28][32][33][34] By prolonging the action of these hormones, saxagliptin increases insulin secretion and reduces glucagon levels in a glucose-dependent manner.[28][32][33]

Quantitative Activity Data of Saxagliptin

| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) |

| Saxagliptin | DPP-4 | 50[16][35] | 1.3[4][26] |

| 5-hydroxy saxagliptin (active metabolite) | DPP-4 | - | 2.6[4][26] |

Signaling Pathway of Saxagliptin

Caption: Saxagliptin inhibits DPP-4, increasing incretin levels and regulating blood glucose.

Experimental Protocols: Synthesis of Adamantane and its Derivatives

The following sections provide detailed methodologies for the synthesis of adamantane and its key derivatives.

Synthesis of Adamantane (Schleyer Method)

This method involves the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.

Materials:

-

endo-Tetrahydrodicyclopentadiene

-

Anhydrous aluminum chloride (or other Lewis acid)

-

Solvent (e.g., carbon disulfide or cyclohexane)

-

Petroleum ether

-

Chromatography-grade alumina

Procedure:

-

A mixture of anhydrous aluminum chloride in the chosen solvent is prepared in a reaction flask equipped with a reflux condenser and a stirrer.

-

endo-Tetrahydrodicyclopentadiene is added to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the rearrangement can be monitored by gas chromatography.

-

After the reaction is complete, the mixture is cooled, and the catalyst is decomposed by the slow addition of ice and water.

-

The organic layer is separated, and the aqueous layer is extracted with petroleum ether.

-

The combined organic extracts are washed with water and dried.

-

The solvent is removed by distillation.

-

The crude adamantane is purified by warming the petroleum ether suspension to dissolve the product, followed by decolorization with alumina, filtration, and cooling to induce crystallization.

Experimental Workflow for Adamantane Synthesis (Schleyer Method)

Caption: A simplified workflow for the synthesis of adamantane via the Schleyer method.

Synthesis of Amantadine Hydrochloride

A common method for the synthesis of amantadine hydrochloride involves a Ritter-type reaction on adamantane.[30][36]

Materials:

-

Adamantane

-

Fuming sulfuric acid

-

Acetonitrile

-

Hydrochloric acid

Procedure:

-

Adamantane is added to fuming sulfuric acid in a reaction vessel, and the mixture is cooled.

-

Acetonitrile is added dropwise while maintaining a low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then carefully poured onto ice.

-

The resulting precipitate, 1-acetamido-adamantane, is collected by filtration.

-

The intermediate is then hydrolyzed by refluxing with hydrochloric acid.

-

After hydrolysis, the solution is cooled, and the precipitated amantadine hydrochloride is collected by filtration and can be further purified by recrystallization.

Synthesis of Rimantadine Hydrochloride

Rimantadine can be synthesized from 1-acetyladamantane.[36]

Materials:

-

1-Acetyladamantane

-

Hydrogen

-

Ammonia

-

Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)

Procedure:

-

1-Acetyladamantane, a metal catalyst, and ammonia are placed in a high-pressure reactor.

-

The reactor is pressurized with hydrogen.

-

The mixture is heated to a high temperature (e.g., ~250°C) and maintained under high pressure for several hours.

-

After the reaction, the mixture is cooled, and the catalyst is filtered off.

-

The resulting rimantadine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Synthesis of Memantine Hydrochloride

A simple two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane has been developed.[14][37]

Materials:

-

1,3-Dimethyl-adamantane

-

Nitric acid

-

Formamide

-

Hydrochloric acid

-

Dichloromethane

-

n-Hexane

-

Ethyl acetate

Procedure:

-

1,3-Dimethyl-adamantane is slowly added to nitric acid, followed by the addition of formamide.

-

The mixture is heated, and after the reaction is complete, it is cooled and added to ice-cold water.

-

The mixture is extracted with dichloromethane.

-

The organic extract containing N-formyl-1-amino-3,5-dimethyl-adamantane is then treated with a solution of hydrochloric acid and refluxed.

-

The reaction mixture is concentrated, and n-hexane is added to precipitate the product.

-

The solid is filtered, washed with cooled ethyl acetate, and dried to yield memantine hydrochloride.

Synthesis of Saxagliptin

The synthesis of saxagliptin is a multi-step process involving the coupling of two key intermediates.[1][19][38]

Key Intermediates:

-

(S)-α[[(1,1-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid

-

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

General Procedure (simplified):

-

The two key amino acid derivatives are coupled in the presence of a coupling reagent (e.g., T3P).[38]

-

The resulting primary amide is then dehydrated.

-

Finally, the Boc protecting group on the amine is removed to afford saxagliptin.

Conclusion

The discovery of adamantane and the subsequent development of its derivatives represent a significant chapter in the history of medicinal chemistry. From its serendipitous discovery in petroleum to its rational incorporation into complex drug molecules, the adamantane scaffold continues to be a source of inspiration for the design of novel therapeutics. The unique structural and physicochemical properties of this diamondoid hydrocarbon have enabled the development of drugs that have had a profound impact on the treatment of viral infections, neurodegenerative diseases, and metabolic disorders. As our understanding of disease pathways deepens and synthetic methodologies evolve, the legacy of adamantane in drug discovery is set to continue for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. Adamantane CAS#: 281-23-2 [m.chemicalbook.com]

- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. synarchive.com [synarchive.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. thaiscience.info [thaiscience.info]

- 16. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page loading... [guidechem.com]

- 18. Rimantadine - Wikipedia [en.wikipedia.org]

- 19. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 20. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. Organic Syntheses Procedure [orgsyn.org]

- 28. jmpm.vn [jmpm.vn]

- 29. Memantine HCl synthesis - chemicalbook [chemicalbook.com]

- 30. CN102875387A - Amantadine hydrochloride preparation method - Google Patents [patents.google.com]

- 31. researchgate.net [researchgate.net]

- 32. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 35. globalresearchonline.net [globalresearchonline.net]

- 36. alliedacademies.org [alliedacademies.org]

- 37. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]

- 38. orientjchem.org [orientjchem.org]

The Adamantane Cage: A Rigid Scaffold Revolutionizing Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has carved a significant niche in medicinal chemistry. Its unique physicochemical properties have made it a valuable scaffold for the design and development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of the adamantane cage in drug discovery, from its impact on pharmacokinetic and pharmacodynamic properties to its application in targeting various disease pathways. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and workflows are presented to serve as a practical resource for professionals in the field.

Physicochemical Properties and Pharmacokinetic Advantages

The adamantane cage's distinct structure confers several advantageous properties to drug candidates. Its high lipophilicity enhances membrane permeability and can improve oral bioavailability. The rigid framework protects the parent molecule from metabolic degradation, thereby increasing the drug's half-life.[1][2] Furthermore, the three-dimensional nature of the adamantane scaffold allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3][4]

Incorporating an adamantane moiety can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[5][6] For instance, the conjugation of an adamantyl group can facilitate the penetration of the blood-brain barrier (BBB), a critical feature for drugs targeting the central nervous system (CNS).[5]

Table 1: Physicochemical and Pharmacokinetic Parameters of Selected Adamantane-Containing Drugs

| Drug | Therapeutic Class | LogP (calculated) | Oral Bioavailability (%) | Plasma Protein Binding (%) | Elimination Half-life (t½) (hours) |

| Amantadine | Antiviral, Antiparkinsonian | ~1.8 | 86 - 90% | ~67% | 10 - 17 |

| Memantine | NMDA Receptor Antagonist | ~2.9 | ~100% | ~45% | 60 - 80 |

| Rimantadine | Antiviral | ~2.5 | >90% | ~40% | 24 - 36 |

| Saxagliptin | DPP-4 Inhibitor | ~1.4 | ~75% | Low | 2.5 (parent), 3.1 (active metabolite) |

| Vildagliptin | DPP-4 Inhibitor | ~0.5 | ~85% | 9.3% | ~1.5 |

Note: Values are approximate and can vary based on the specific study and patient population.

Key Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its presence in drugs across a wide spectrum of therapeutic areas.

Antiviral Agents

The first successful application of an adamantane derivative in medicine was amantadine, an antiviral agent effective against the influenza A virus.[7][8] Adamantane-based antivirals, including amantadine and rimantadine, function by blocking the M2 proton ion channel of the influenza A virus, thereby inhibiting viral uncoating and replication.[9][10]

Table 2: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay | IC₅₀ / EC₅₀ | Reference |

| Amantadine | Influenza A (H3N2) | Plaque Reduction Assay | 0.2 - 0.4 µg/mL | [11] |

| Rimantadine | Influenza A (H1N1) | Plaque Reduction Assay | 0.2 - 0.4 µg/mL | [11] |

Central Nervous System (CNS) Disorders

The lipophilicity of adamantane facilitates its entry into the CNS, making it an ideal scaffold for drugs targeting neurological and psychiatric conditions. Memantine, a dimethyl derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12] It is used in the treatment of moderate-to-severe Alzheimer's disease, where it protects against the excitotoxic effects of excessive glutamate.[13][14]

Table 3: Binding Affinity of Adamantane Derivatives for the NMDA Receptor

| Compound | Receptor Subtype | Assay | Kᵢ (µM) | Reference |

| Memantine | (Human) | [³H]MK-801 Binding | 0.54 | [15] |

| Amantadine | (Human) | [³H]MK-801 Binding | 10.50 | [15] |

| 1-Amino-3,5-diethyl-adamantane | (Human) | [³H]MK-801 Binding | 0.19 | [15] |

Diabetes Mellitus

Adamantane derivatives have also emerged as effective treatments for type 2 diabetes. Vildagliptin and saxagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[16] By inhibiting DPP-4, these drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[17]

Table 4: DPP-4 Inhibition by Adamantane Derivatives

| Compound | Enzyme Source | Assay | IC₅₀ (nM) | Reference |

| Vildagliptin | Human recombinant | Fluorometric | ~3 | [18] |

| Saxagliptin | Human plasma | Fluorometric | ~1.3 | [15] |

Anticancer Agents

The adamantane scaffold has been incorporated into various compounds with demonstrated anticancer activity.[14][19] These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[20] The lipophilic nature of adamantane can enhance the accumulation of these drugs in tumor cells.

Table 5: Cytotoxicity of Adamantane Derivatives against Cancer Cell Lines

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon) | MTT Assay | 0.1 | [20] |

| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon) | MTT Assay | 0.01 | [20] |

| 2,2-bis(4-aminophenyl)adamantane | NCI/ADR-RES (Breast) | MTT Assay | 0.079 | [20] |

| Adamantane-linked isothiourea (cpd 6) | Hep-G2 (Liver) | MTT Assay | 3.86 | [21] |

| Adamantane-linked isothiourea (cpd 5) | Hep-G2 (Liver) | MTT Assay | 7.70 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1-Bromoadamantane

Materials:

-

Adamantane

-

Liquid bromine

-

Saturated sodium hydrogen sulfite solution

-

Methanol

-

Reaction flask, condenser, heating mantle, distillation apparatus, filtration apparatus

Procedure:

-

In a reaction flask, add 30g of adamantane to 24 mL of liquid bromine (excess).[7]

-

Heat the reaction mixture at 85°C for 6 hours with stirring.[7]

-

Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[7]

-

Allow the mixture to cool to room temperature and stand overnight.

-

Recover the excess bromine by distillation.

-

Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.[7]

-

Filter the mixture and wash the filter cake with water until neutral.

-

Dry the solid and recrystallize from methanol to obtain 1-bromoadamantane.[7]

Synthesis of Amantadine Hydrochloride

Materials:

-

1-Bromoadamantane

-

Formamide

-

Concentrated sulfuric acid

-

Potassium hydroxide (86%)

-

Propylene glycol

-

Dichloromethane

-

Aqueous HCl (5.5 N)

-

Ice

Procedure:

-

N-(1-adamantyl)formamide synthesis: Add 1-bromoadamantane (1.5 mol) to formamide (15.0 mol) at 85°C with stirring.[21]

-

Heat the reaction to 90°C and add concentrated H₂SO₄ (8.35 mol) dropwise.[21]

-

Maintain the temperature at 90°C for 4 hours.

-

Pour the reaction mixture into ice-cold water and stir at 0-5°C for 1 hour.

-

Filter the precipitated white solid, wash with cool water, and dry to obtain N-(1-adamantyl)formamide.[21]

-

Hydrolysis: Add the crude N-(1-adamantyl)formamide to a mixture of potassium hydroxide (7.76 mol) and propylene glycol (1150 mL) and stir at room temperature for 30 minutes.[21]

-

Heat the mixture to 135°C and maintain for 7 hours.[21]

-

Cool the mixture to room temperature and add ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Concentrate the organic layer and treat with aqueous 5.5 N HCl to precipitate Amantadine Hydrochloride.[21]

-

Filter and dry the product.

Influenza Virus Plaque Reduction Assay

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

12-well plates

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Virus Growth Medium (VGM)

-

Trypsin

-

DPBS (Dulbecco's Phosphate-Buffered Saline)

-

Avicel or Agarose for overlay

-

Crystal violet solution

-

Influenza virus stock

-

Adamantane test compound (e.g., Amantadine)

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[22]

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in VGM.

-

Infection: Wash the MDCK cell monolayers twice with VGM. Inoculate the cells with 0.1 mL of each virus dilution. For drug-treated wells, pre-incubate the cells with various concentrations of the adamantane compound for 1 hour before adding the virus.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., Avicel or agarose in VGM) containing the respective concentrations of the adamantane compound.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix the cells with 10% formalin and then stain with a crystal violet solution.

-

Quantification: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).[1]

[³H]MK-801 Binding Assay for NMDA Receptor

Materials:

-

Rat brain membranes (prepared from cerebral cortex)

-

[³H]MK-801 (radioligand)

-

Tris-HCl buffer (5 mM, pH 7.4)

-

Glutamate and Glycine

-

Non-radioactive MK-801 (for non-specific binding)

-

Test adamantane compound (e.g., Memantine)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in sucrose buffer, followed by a series of centrifugation and washing steps to isolate the neuronal membranes. The final pellet is resuspended in Tris-HCl buffer.[23]

-

Assay Setup: In test tubes, combine the rat brain membranes (e.g., 0.2 mg protein), 5 nM [³H]MK-801, 1 mM each of glutamate and glycine, and varying concentrations of the test adamantane compound in a final volume of Tris-HCl buffer.[6]

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with the addition of 10 µM non-radioactive MK-801.[6]

-

Incubation: Incubate the tubes for 180 minutes at 25°C.[6]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Kᵢ value for the test compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Drug Discovery Workflow

The development of a new adamantane-based drug follows a structured pipeline from initial discovery to preclinical and clinical evaluation.

Conclusion

The adamantane cage continues to be a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and metabolic stability. Its successful incorporation into a wide range of clinically used drugs highlights its significant contribution to drug design. As our understanding of disease biology deepens, the rational application of the adamantane moiety in novel chemical entities holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the remarkable properties of the adamantane cage in their quest for new medicines.

References

- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic brain concentration of the NMDA receptor antagonist amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. process.st [process.st]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. Synthesis and biological evaluation of heterocycle containing adamantane 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical and clinical studies in the drug development process of European Medicines Agency-approved non-HIV antiviral agents: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Adamantane Moiety: A Lipophilic Scaffold for Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique combination of properties, most notably its high lipophilicity, three-dimensional structure, and metabolic stability, makes it an attractive building block for the design of novel therapeutics.[3] Often referred to as a "lipophilic bullet," the adamantane moiety can be incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy and bioavailability.[1] This technical guide provides a comprehensive overview of the role of adamantane's lipophilicity in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways. Adamantane's journey from a petroleum-isolated curiosity to a key component in clinically approved drugs for a range of diseases, including viral infections and neurodegenerative disorders, highlights its significance in modern drug discovery.[1][4]

The Role of Lipophilicity in Drug Design

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical physicochemical parameter in drug design. It is typically quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this ratio is known as logP.

A drug's lipophilicity influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal level of lipophilicity is crucial for a drug to effectively cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.

Adamantane: The Lipophilic Bullet

The adamantane cage is inherently lipophilic due to its hydrocarbon composition. The incorporation of an adamantyl group into a molecule significantly increases its overall lipophilicity.[1] This predictable and substantial increase in lipophilicity allows medicinal chemists to fine-tune the properties of a drug candidate to achieve a desired ADMET profile.[5] Beyond simply increasing lipophilicity, the rigid and bulky nature of the adamantane scaffold can also provide a well-defined three-dimensional structure that can enhance binding to a biological target and shield adjacent functional groups from metabolic degradation.[3]

Quantitative Data: Lipophilicity of Adamantane Compounds

The following tables summarize the lipophilicity of adamantane and some of its key derivatives, presented as both calculated (ClogP) and, where available, experimental logP values.

| Compound | Structure | Molecular Formula | ClogP | Experimental logP | Reference |

| Adamantane |  | C₁₀H₁₆ | 3.33 | 2.88 | PubChem CID: 9238 |

| 1-Aminoadamantane (Amantadine) |  | C₁₀H₁₇N | 2.45 | 2.9 (pH 7.4) | DrugBank: DB00915 |

| 1-Adamantanol |  | C₁₀H₁₆O | 2.59 | 2.3 | PubChem CID: 12975 |

| 1-Bromoadamantane |  | C₁₀H₁₅Br | 3.66 | 3.5 | PubChem CID: 12973 |

| Memantine |  | C₁₂H₂₁N | 3.37 | 3.2 (pH 7.4) | DrugBank: DB01043 |

| Rimantadine |  | C₁₂H₂₁N | 3.25 | 3.5 (pH 7.4) | DrugBank: DB00478 |

Note: ClogP values are calculated predictions and can vary between different software. Experimental logP values for ionizable compounds are pH-dependent (logD).

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug discovery. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partition coefficient of a compound between n-octanol and water.

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Buffer solution (e.g., phosphate buffer for logD determination at a specific pH)

-

Glassware: centrifuge tubes with PTFE-lined screw caps

-

Shaker/vortex mixer

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Phases: Mix n-octanol and water (or buffer) in a separation funnel and shake vigorously. Allow the phases to separate for at least 24 hours to ensure mutual saturation.

-

Preparation of Test Solution: Prepare a stock solution of the test compound in either the aqueous or n-octanol phase. The concentration should be below the solubility limit in both phases.

-

Partitioning: In a centrifuge tube, add a known volume of the n-octanol phase and the aqueous phase (e.g., a 1:1 volume ratio). Add a small aliquot of the test compound stock solution.

-

Equilibration: Cap the tube tightly and shake vigorously for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C).

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from each phase, ensuring no cross-contamination. Determine the concentration of the test compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method estimates logP based on the retention time of a compound on a non-polar stationary phase.

Materials:

-

Test compound

-

A series of reference compounds with known logP values

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

Data acquisition and processing software

Procedure:

-

System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

-

Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

-

Calculation of Capacity Factor: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

-

Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. A linear regression analysis will yield a calibration equation.

-

Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k.

-

Estimation of logP: Use the calibration equation to calculate the logP of the test compound from its log k value.

Adamantane in Drug Design: A Workflow

The incorporation of an adamantane moiety into a drug discovery program follows a structured workflow.

Caption: A generalized workflow for adamantane-based drug design.

Signaling Pathways Targeted by Adamantane Drugs

The therapeutic effects of adamantane-containing drugs are often attributed to their interaction with specific biological targets. The lipophilic adamantane moiety can facilitate entry into binding pockets and contribute to the overall binding affinity.

Influenza A M2 Proton Channel Blockade

Amantadine and its derivative rimantadine are known to inhibit the replication of the influenza A virus by blocking the M2 proton channel, a homotetrameric integral membrane protein.[1]

Caption: Mechanism of adamantane antivirals on the M2 proton channel.

NMDA Receptor Antagonism

Memantine, an aminoadamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory. In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open.[1]

Caption: Memantine's antagonism of the NMDA receptor signaling pathway.

Conclusion

The adamantane scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its inherent and predictable lipophilicity, coupled with its rigid three-dimensional structure, provides a unique platform for the design of drugs with improved pharmacokinetic and pharmacodynamic properties. The successful clinical application of adamantane-containing drugs for a variety of diseases is a testament to the power of this "lipophilic bullet" in drug discovery. As our understanding of disease pathways and drug-target interactions grows, the rational incorporation of the adamantane moiety is likely to lead to the development of the next generation of innovative therapeutics.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties | MDPI [mdpi.com]

- 5. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

The Strategic Role of 3-Hydroxyadamantane-1-carbonitrile in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyadamantane-1-carbonitrile, a key building block in synthetic chemistry, has garnered significant attention for its integral role in the development of novel therapeutics. Its rigid, three-dimensional adamantane cage, combined with the reactive nitrile and hydroxyl functionalities, provides a unique scaffold for the construction of complex molecular architectures with significant biological activity. This technical guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for its precursor, 3-hydroxyadamantane-1-carboxylic acid. The adamantane core imparts high lipophilicity and thermal stability, while the hydroxyl and nitrile groups provide sites for hydrogen bonding and further chemical transformations.

Table 1: Physicochemical Properties of 3-Hydroxyadamantane-1-carboxylic acid (Precursor)

| Property | Value | Reference |

| CAS Number | 42711-75-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][3] |

| Molecular Weight | 196.24 g/mol | [1] |

| Melting Point | 203-207 °C | |

| Appearance | White to yellow solid | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| Mass Spectrometry (GC-MS) | Molecular Weight: 177.25 g/mol , Exact Mass: 177.115364 g/mol [4] |

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-hydroxyadamantane-1-carboxylic acid. This transformation can be achieved through a two-step process involving the formation of a primary amide intermediate, followed by dehydration.

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

A common method for the amidation of a carboxylic acid involves the activation of the carboxyl group, for instance, by conversion to an acid chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of 3-Hydroxyadamantane-1-carboxamide (General Procedure)

-

Acid Chloride Formation: 3-Hydroxyadamantane-1-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like dichloromethane (DCM), to form 3-hydroxyadamantane-1-carbonyl chloride.

-

Amidation: The resulting acid chloride is then reacted with an excess of aqueous ammonia or ammonia gas bubbled through the reaction mixture to yield 3-hydroxyadamantane-1-carboxamide.

-

Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization.

Step 2: Dehydration of 3-Hydroxyadamantane-1-carboxamide

The dehydration of the primary amide to the corresponding nitrile is a crucial step. Various dehydrating agents can be employed for this transformation.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Reaction Setup: 3-Hydroxyadamantane-1-carboxamide is suspended in an appropriate solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Dehydration: A dehydrating agent, for example, phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride, is added to the mixture. The reaction is typically stirred at room temperature or heated to facilitate the conversion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Logical Relationship of Synthesis

Caption: Synthetic pathway to this compound.

Application in the Synthesis of DPP-4 Inhibitors

This compound is a vital precursor in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. The adamantyl moiety of Vildagliptin plays a crucial role in its binding to the active site of the DPP-4 enzyme.

Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control.

Caption: Workflow for the synthesis of Vildagliptin.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique structural features and reactivity make it an essential component in the construction of complex, biologically active molecules. The successful application of this building block in the synthesis of the DPP-4 inhibitor Vildagliptin underscores its importance in drug discovery and development. Further exploration of the chemistry of this compound is expected to open new avenues for the creation of innovative therapeutics and advanced materials.

References

Potential Research Areas for 3-Hydroxyadamantane-1-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract